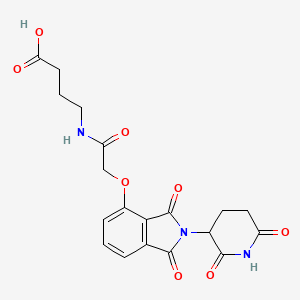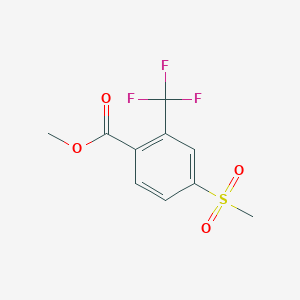![molecular formula C6H6N4O2 B1436444 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione CAS No. 5401-15-0](/img/structure/B1436444.png)
1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
Übersicht
Beschreibung
1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a chemical compound that has been identified as a promising lead for targeting PAK1, a protein involved in various human diseases, including cancer, inflammation, and neurological disorders . This compound belongs to the 1H-pyrazolo[3,4-d]pyrimidine scaffold .
Synthesis Analysis
The synthesis of this compound and similar compounds has been described in various studies . For instance, one study described the synthesis of a series of novel pyrazolo[3,4-d]pyrimidines, which were evaluated for their anticancer activity .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione derivatives have been synthesized through various techniques. For instance, the intramolecular N-N bond coupling using iodobenzene diacetate has been effectively employed for this purpose (Monguchi, Hattori, & Maegawa, 2009). Additionally, the electrochemical oxidation of these compounds has been studied, revealing complex electrochemical behaviors (Dryhurst, 1976).
Chemical Properties and Reactions
Investigations into the chemical properties and reactions of this compound include the synthesis of various derivatives. For instance, the glycosylation of the trimethylsilyl (TMS) derivative with D-ribofuranose has been explored (Rao, Revankar, Vinayak, & Robins, 2009). Also, specific conformational changes in the folded trimethylene/leonard linker of a pyrazolo[3,4-d]pyrimidine analogue have been identified due to structural changes (Avasthi et al., 2015).
Biological Activities and Applications
This compound derivatives have shown potential in various biological applications. For example, certain derivatives have been studied for their amplification effects with phleomycin against E. coli, indicating possible biomedical applications (Brown, Danckwerts, Grigg, & Iwai, 1979). Additionally, the regioselective multi-component synthesis of these derivatives has been developed, showcasing their versatile synthetic applicability (Safaei et al., 2012).
Structural and Conformational Studies
Structural and conformational studies of these compounds have revealed interesting aspects. For instance, the solid-phase parallel synthesis methodology has been employed for the synthesis of a pyrazolo[4,3-d]pyrimidine nucleoside library (Ramasamy et al., 2005). These studies offer insights into the physical and chemical properties that could be vital for developing new compounds with specific functionalities.
Wirkmechanismus
Target of Action
The primary target of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, thereby preventing its interaction with cyclin A2 . This inhibitory action disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression pathway . Specifically, it disrupts the CDK2/cyclin A2 complex, which is essential for the transition from the G1 phase to the S phase of the cell cycle . This disruption leads to a halt in cell proliferation, thereby exerting an anti-proliferative effect .
Result of Action
The inhibition of CDK2 by this compound results in significant alterations in cell cycle progression, leading to apoptosis induction within cells . This compound has shown potent dual activity against cell lines and CDK2, displaying superior cytotoxic activities against various cell lines .
Zukünftige Richtungen
The future directions for the research on 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione could involve further studies on its mechanism of action, especially its interactions with PAK1, EGFR, and ErbB2 . Additionally, more research could be done to explore its potential applications in the treatment of various human diseases .
Biochemische Analyse
Biochemical Properties
1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary targets is cyclin-dependent kinase 2 (CDK2), an enzyme that regulates the cell cycle. The compound binds to the active site of CDK2, inhibiting its activity and preventing the phosphorylation of key substrates involved in cell proliferation . This interaction is characterized by the formation of hydrogen bonds with specific amino acid residues in the active site of CDK2, such as leucine 83 .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, it induces cell cycle arrest by inhibiting CDK2, leading to the accumulation of cells in the G1 phase . This compound also promotes apoptosis, or programmed cell death, by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins . Additionally, it affects cell signaling pathways, gene expression, and cellular metabolism, further contributing to its anti-cancer properties .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues such as leucine 83 . This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of substrates required for cell cycle progression . Additionally, the compound modulates gene expression by influencing transcription factors and signaling pathways involved in cell proliferation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature . Long-term studies have shown that the compound maintains its inhibitory effects on CDK2 and its anti-cancer properties over extended periods . Prolonged exposure to the compound may lead to adaptive responses in cells, such as the upregulation of compensatory pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK2 activity and induces cell cycle arrest and apoptosis in cancer cells . At high doses, the compound may exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at higher doses, indicating a saturation of its target sites .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors involved in its biotransformation, such as cytochrome P450 enzymes . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and accumulate in specific cellular compartments . The distribution of the compound within tissues can be influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzyme, CDK2 . Post-translational modifications, such as phosphorylation and ubiquitination, can influence the compound’s localization and stability . Additionally, targeting signals and transport mechanisms can direct the compound to specific subcellular compartments, enhancing its therapeutic efficacy .
Eigenschaften
IUPAC Name |
1-methyl-7H-pyrazolo[3,4-d]pyrimidine-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c1-10-4-3(2-7-10)5(11)9-6(12)8-4/h2H,1H3,(H2,8,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKLSJJNTNVPFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10277261 | |
| Record name | 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10277261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5401-15-0 | |
| Record name | 5401-15-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47373 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5401-15-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1395 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10277261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



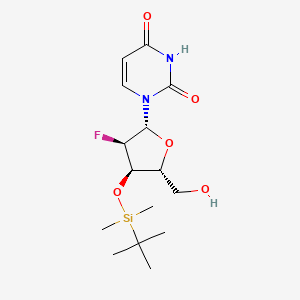
![1-Oxaspiro[4.4]nonan-3-amine hydrochloride](/img/structure/B1436365.png)

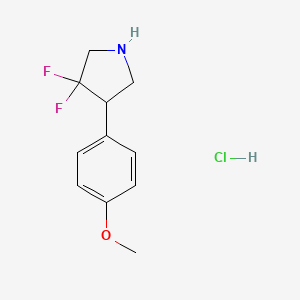
![rel-(1S,3R,5S)-3-{[(benzyloxy)carbonyl]amino}-5-hydroxycyclohexane-1-carboxylic acid](/img/structure/B1436368.png)
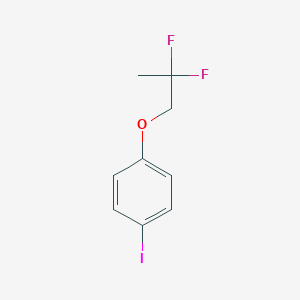
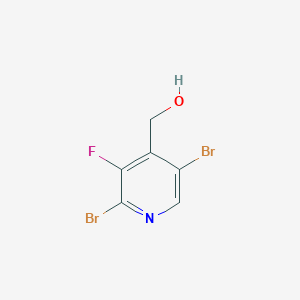

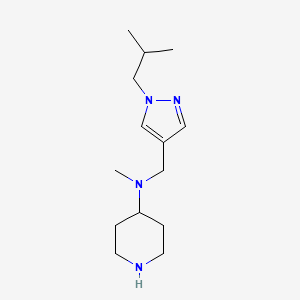
![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrochloride](/img/structure/B1436377.png)

